Methylenecyclopentane

説明

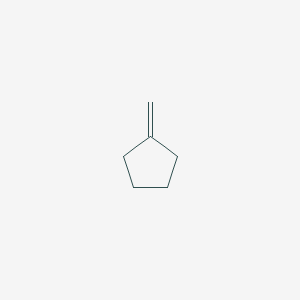

Structure

3D Structure

特性

IUPAC Name |

methylidenecyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-6-4-2-3-5-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJPEKRRHIYYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061756 | |

| Record name | Cyclopentane, methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentane, methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1528-30-9 | |

| Record name | Methylenecyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane, methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenecyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthetic History of Methylenecyclopentane

Introduction: Methylenecyclopentane, an exocyclic alkene, is a valuable structural motif in organic synthesis and a key building block for various complex molecules, including natural products and pharmacologically active compounds. Its synthesis has evolved significantly over the decades, reflecting broader advancements in synthetic organic chemistry. This technical guide provides an in-depth exploration of the core synthetic strategies developed for methylenecyclopentane, aimed at researchers, scientists, and professionals in drug development. We will cover classical elimination reactions, cornerstone olefination methods, and modern catalytic cyclizations, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.

Early Approaches: Elimination Reactions

The first routes to methylenecyclopentane and its endocyclic isomer, 1-methylcyclopentene, relied on classical elimination reactions. These methods typically involve the removal of a small molecule (like water or a hydrogen halide) from a substituted cyclopentane (B165970) ring to form a double bond.

Dehydration of 1-Methylcyclopentanol (B105226)

One of the most fundamental methods is the acid-catalyzed dehydration of 1-methylcyclopentanol.[1] This reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate.[2][3] A significant challenge with this method is controlling the regioselectivity. The removal of a proton from an adjacent carbon can lead to a mixture of the exocyclic methylenecyclopentane and the more thermodynamically stable, highly substituted endocyclic alkene, 1-methylcyclopentene, which is often the major product according to Zaitsev's rule.[1][2][4][5][6]

Caption: E1 dehydration pathway for 1-methylcyclopentanol.

Dehydrohalogenation of 1-Halo-1-methylcyclopentane

Similar to dehydration, the dehydrohalogenation of a tertiary alkyl halide like 1-bromo- or 1-chloro-1-methylcyclopentane (B8640889) with a strong base also yields a mixture of alkenes.[7][8] The choice of base can influence the product ratio. A small, strong base like sodium ethoxide tends to favor the Zaitsev product (1-methylcyclopentene), while a bulky base like potassium tert-butoxide can increase the proportion of the less sterically hindered Hofmann product (methylenecyclopentane).[9]

The Wittig Reaction: A Paradigm Shift

The development of the Wittig reaction in the 1950s by Georg Wittig revolutionized alkene synthesis, providing a highly reliable method for converting carbonyl compounds into alkenes.[10][11] This reaction became the gold standard for the specific synthesis of methylenecyclopentane, as it unambiguously forms the exocyclic double bond from cyclopentanone (B42830), avoiding the isomeric mixtures common to elimination reactions.[12]

The reaction involves a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone.[10][11] The reaction proceeds through a betaine (B1666868) or, more commonly accepted under lithium-free conditions, a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[10][11] This intermediate then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide, a thermodynamically stable byproduct that drives the reaction to completion.[10]

Caption: General workflow for the synthesis of methylenecyclopentane via the Wittig reaction.

Modern Methods: Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for constructing cyclic systems, including those that are otherwise difficult to access.[13][14] RCM utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to facilitate the intramolecular rearrangement of a diene.[13][15]

To synthesize methylenecyclopentane, a suitable acyclic precursor such as 3-methylene-1,6-heptadiene is required. In the presence of a Grubbs' catalyst, the terminal alkene groups undergo a catalytic cycle of [2+2] cycloadditions and cycloreversions with the metal carbene. This process results in the formation of the five-membered ring and the release of a volatile byproduct, ethylene, which drives the reaction equilibrium toward the product.[13][14] RCM is highly valued for its exceptional functional group tolerance and effectiveness in forming rings of various sizes.[14]

Caption: Catalytic cycle for Ring-Closing Metathesis (RCM).

Comparative Data of Synthetic Routes

The choice of synthetic route depends on factors such as desired yield, purity, scale, and the availability of starting materials. The following table summarizes quantitative data for the primary methods discussed.

| Synthetic Route | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Temperature (°C) | Reaction Time | Key Advantages/Disadvantages |

| Dehydration | 1-Methylcyclopentanol | H₂SO₄ or H₃PO₄ | Variable (often <50% for exo) | 150-160 | 1-3 h | - : Poor regioselectivity (Zaitsev major).+ : Simple, inexpensive reagents. |

| Dehydrohalogenation | 1-Chloro-1-methylcyclopentane | KOC(CH₃)₃ (tert-butoxide) | Moderate | Reflux | 2-6 h | - : Can still produce isomeric mixtures.+ : Bulky base improves exo-alkene yield. |

| Wittig Reaction | Cyclopentanone | Ph₃P=CH₂ (Ylide) | 70-85% | 0 to RT | 2-12 h | + : Excellent regioselectivity.- : Stoichiometric byproduct (Ph₃P=O) can complicate purification. |

| Ring-Closing Metathesis | 3-Methylene-1,6-heptadiene | Grubbs' Catalyst (I or II) | >90% | RT to 40 | 2-12 h | + : High yield, mild conditions, high functional group tolerance.- : Expensive catalyst, multi-step precursor synthesis. |

Detailed Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol details the formation of methylenecyclopentane from cyclopentanone using methylenetriphenylphosphorane.

Step A: Preparation of Methyltriphenylphosphonium Bromide

-

In a pressure bottle, dissolve triphenylphosphine (e.g., 55 g, 0.21 mol) in dry benzene (B151609) (45 mL).

-

Cool the bottle in an ice-salt bath and add condensed methyl bromide (28 g, 0.29 mol).

-

Seal the bottle and let it stand at room temperature for 48 hours.

-

Collect the resulting white solid (the phosphonium salt) by suction filtration and wash with hot benzene to remove any unreacted triphenylphosphine. Dry the salt under vacuum.

Step B: Generation of the Ylide and Olefination

-

Place the dried methyltriphenylphosphonium bromide (e.g., 35.7 g, 0.1 mol) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

Add 150 mL of anhydrous solvent (e.g., THF or diethyl ether).

-

Cool the suspension to 0 °C and slowly add one equivalent of a strong base, such as n-butyllithium (n-BuLi) in hexanes. The formation of the orange-red ylide will be observed.

-

Stir the ylide solution at room temperature for 1 hour.

-

Add a solution of cyclopentanone (e.g., 8.4 g, 0.1 mol) in 20 mL of the same anhydrous solvent dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or until TLC/GC analysis indicates the consumption of cyclopentanone.

-

Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel, extract with diethyl ether (3 x 50 mL), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure methylenecyclopentane.

Protocol 2: Synthesis via Dehydration of 1-Methylcyclopentanol

This protocol describes a classic acid-catalyzed dehydration, which typically yields a mixture of products.

-

Place 1-methylcyclopentanol (e.g., 10.0 g, 0.1 mol) into a round-bottom flask equipped with a fractional distillation apparatus.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 1 mL).

-

Heat the mixture gently. The alkene products will begin to distill.

-

Collect the distillate, which will be a mixture of methylenecyclopentane, 1-methylcyclopentene, and water.

-

Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous calcium chloride (CaCl₂).

-

The final product can be isolated by careful fractional distillation, though complete separation of the isomers is challenging due to close boiling points. The product distribution can be analyzed by Gas Chromatography (GC) or ¹H NMR spectroscopy.

References

- 1. chegg.com [chegg.com]

- 2. homework.study.com [homework.study.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. shaalaa.com [shaalaa.com]

- 6. sarthaks.com [sarthaks.com]

- 7. brainly.in [brainly.in]

- 8. shaalaa.com [shaalaa.com]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. homework.study.com [homework.study.com]

- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 14. Ring Closing Metathesis [organic-chemistry.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

The Cyclopentane Moiety: A Rising Star in Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Application of Substituted Cyclopentanes in Modern Therapeutics

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. While six-membered rings have long been a mainstay in medicinal chemistry, the five-membered cyclopentane (B165970) ring is increasingly recognized as a critical structural motif in a diverse array of biologically active compounds. This technical guide delves into the core aspects of substituted cyclopentanes, from their fundamental role in drug design to the intricate synthetic methodologies and their significant impact on various therapeutic areas.

The Strategic Advantage of the Cyclopentane Ring

The cyclopentane ring, a non-aromatic carbocycle, offers a unique combination of structural rigidity and conformational flexibility. Unlike the more planar benzene (B151609) ring or the well-defined chair and boat conformations of cyclohexane (B81311), cyclopentane puckers into an "envelope" conformation to minimize torsional strain.[1] This distinct three-dimensional geometry allows cyclopentane-containing molecules to effectively occupy hydrophobic pockets within biological targets like enzymes and receptors.[1]

Substituted cyclopentanes can serve as either the central scaffold of a drug molecule or as a critical appendage that modulates its interaction with the target.[1] Furthermore, the cyclopentane ring is a key bioisostere of furanose, the sugar component of nucleosides. This substitution in carbanucleosides often leads to enhanced metabolic stability and improved pharmacokinetic profiles.[1]

A testament to their therapeutic importance is the wide range of approved drugs incorporating a cyclopentane moiety. These span various classes, from prostaglandins, which possess a cyclopentane core, to antiviral agents and kinase inhibitors.[1]

Key Therapeutic Agents Featuring Substituted Cyclopentanes

The versatility of the substituted cyclopentane scaffold is evident in the number of successful drugs across different therapeutic areas.

| Drug Name (Brand Name) | Therapeutic Area | Target/Mechanism of Action | Role of Cyclopentane |

| Latanoprostene (Vyzulta) | Glaucoma | Prostaglandin F2α analogue, NO-donating | Core scaffold |

| Peramivir (Rapivab) | Influenza | Neuraminidase inhibitor | Core scaffold |

| Glecaprevir (B607649) (Mavyret) | Hepatitis C | HCV NS3/4A protease inhibitor | Di-substituted appendage |

| Simeprevir (Olysio) | Hepatitis C | HCV NS3/4A protease inhibitor | Tri-substituted scaffold |

| Palbociclib (Ibrance) | Breast Cancer | CDK4/6 inhibitor | Part of a fused ring system |

| Ruxolitinib (Jakafi) | Myelofibrosis | JAK1/2 inhibitor | Appendage |

| Ticagrelor (Brilinta) | Anticoagulant | P2Y12 platelet inhibitor | Tetra-substituted sidechain |

| Irbesartan (Avapro) | Hypertension | Angiotensin II receptor blocker | Spirocyclic cyclopentane |

| Abacavir (Ziagen) | HIV | Reverse-transcriptase inhibitor | Carbanucleoside |

| Entecavir (Baraclude) | Hepatitis B | Reverse-transcriptase inhibitor | Carbanucleoside |

Synthetic Strategies for Substituted Cyclopentanes

The construction of the cyclopentane ring with desired stereochemistry and functional group substitution is a significant focus in organic synthesis. A variety of methodologies have been developed to access these valuable structures.

Key Synthetic Approaches:

-

Cycloalkylation: This method involves the formation of the cyclopentane ring by reacting a suitable precursor with a reagent that introduces the final carbons to close the ring. For instance, 1,2-diaryl-1,2-disodiumethanes can be cycloalkylated with 1,3-dichloropropanes to yield trans-1,2-diaryl-substituted cyclopentanes.[2]

-

Radical Reactions: Stannane-mediated radical reactions provide a powerful tool for the synthesis of cyclopentanes through cyclization of appropriate precursors.[2]

-

Transfer Hydrogenation: Ruthenium-catalyzed transfer hydrogenation of olefins using formic acid as a hydrogen donor offers a mild and chemoselective method for the reduction of functionalized alkenes in the synthesis of cyclopentane derivatives.[2]

-

[3+2] Cycloaddition: This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. For example, a metal-free [3 + 2] cycloaddition of cyclopropyl (B3062369) ketones to alkenes can yield highly substituted cyclopentanes.[2]

-

Ring Contraction: Transformation of a six-membered cyclohexane ring into a five-membered cyclopentane fragment is another elegant strategy. This can be achieved through various rearrangements, such as benzilic acid and semipinacol-type rearrangements, or reactions promoted by thallium(III) and iodine(III).[3][4]

Experimental Protocols: A Glimpse into Synthesis

Synthesis of a Di-substituted Cyclopentane Moiety for Glecaprevir

The synthesis of the di-substituted cyclopentane fragment of the HCV NS3/4A protease inhibitor glecaprevir provides a practical example of the strategic construction of these motifs.[1] The process begins with a racemic starting material and employs a key enzymatic resolution step to achieve the desired chirality.

Experimental Workflow:

Caption: Synthetic workflow for the di-substituted cyclopentane moiety of Glecaprevir.

Detailed Methodology:

-

Acetylation: The synthesis commences with the acetylation of racemic cyclopentane-1,2-diol to produce racemic cyclopentane-1,2-diyl diacetate.[1]

-

Enzymatic Resolution: A crucial step involves the chiral resolution of the racemic diacetate using an amino lipase. This enzymatic process selectively hydrolyzes one enantiomer, affording the chiral (1R,2R)-2-hydroxycyclopentyl acetate.[1]

-

Allylation and Hydrolysis: The resulting chiral alcohol is then subjected to allylation followed by hydrolysis of the acetate group to yield the desired cyclopentane fragment as an alcohol.[1]

-

Coupling and Further Transformation: This alcohol is coupled with L-tert-butyl-leucine to form a carbamate intermediate.[1] This intermediate then undergoes five additional synthetic steps to ultimately yield glecaprevir.[1]

Biological Activity and Structure-Activity Relationships

The biological activity of substituted cyclopentanes is intrinsically linked to their substitution pattern and stereochemistry. This is exemplified by the development of potent cyclopentane-based inhibitors targeting viral and bacterial enzymes.

Cyclopentane-Based Neuraminidase Inhibitors for Influenza

A series of cyclopentane derivatives have been identified as potent and selective inhibitors of the influenza virus neuraminidase enzyme.[5] These compounds share structural features with the approved drugs zanamivir (B325) and oseltamivir (B103847) but are distinguished by their five-membered ring core.[5]

Quantitative Data: Anti-Influenza Activity

The following table summarizes the 50% effective concentrations (EC₅₀) of several cyclopentane derivatives against various influenza virus strains in Madin-Darby canine kidney (MDCK) cells.[5]

| Compound | Influenza A (H1N1) EC₅₀ (µM) | Influenza A (H3N2) EC₅₀ (µM) | Influenza B EC₅₀ (µM) |

| RWJ-270201 | 0.01 - 0.03 | 0.01 - 0.02 | 0.03 - 0.07 |

| BCX-1827 | 0.02 - 0.04 | 0.02 - 0.04 | 0.06 - 0.12 |

| BCX-1898 | 0.03 - 0.06 | 0.03 - 0.05 | 0.08 - 0.15 |

| BCX-1923 | 0.02 - 0.05 | 0.02 - 0.04 | 0.05 - 0.10 |

| Zanamivir | 0.03 - 0.08 | 0.02 - 0.05 | 0.05 - 0.12 |

| Oseltamivir carboxylate | 0.04 - 0.10 | 0.03 - 0.06 | 0.15 - 0.30 |

Data adapted from reference[5]. EC₅₀ values represent the concentration of the compound that inhibits the viral cytopathic effect by 50%.

The data indicates that the cyclopentane derivatives exhibit potent antiviral activity, often comparable to or slightly better than zanamivir and oseltamivir carboxylate against H1N1 strains.[5]

Cyclopentane Analogs as MraY Inhibitors

The bacterial enzyme MraY is a crucial target for the development of new antibiotics. Muraymycins are natural product inhibitors of MraY, and synthetic efforts have focused on creating analogs with improved properties.[6] Replacing the ribose core of muraymycins with a cyclopentane ring has been explored as a strategy to generate analogs with reduced structural complexity and potentially improved synthetic accessibility.[6]

Signaling Pathway and Target Interaction:

Caption: Inhibition of the MraY enzyme in the peptidoglycan synthesis pathway.

While initial studies have shown that the synthesized cyclopentane analogs are less potent than the natural product muraymycin D2, one analog, JH-MR-23, demonstrated the most potent MraY inhibition and antibacterial activity against S. aureus comparable to some reported muraymycin analogs.[6] This highlights the potential of the cyclopentane scaffold in this area and underscores the importance of further structure-activity relationship (SAR) studies. The SAR analysis suggested that a lipophilic side chain is crucial for MraY inhibition and antibacterial efficacy.[6]

Future Directions

The discovery and development of substituted cyclopentanes as therapeutic agents is a burgeoning field. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient, stereoselective, and scalable syntheses of complex cyclopentane derivatives will continue to be a priority.

-

Exploration of New Biological Targets: The unique structural features of cyclopentanes make them attractive scaffolds for targeting a wider range of biological molecules.

-

Fine-tuning Pharmacokinetic Properties: Further exploration of cyclopentanes as bioisosteres and appendages to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclopentane synthesis [organic-chemistry.org]

- 3. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]

- 4. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Chemical Properties of Methylenecyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopentane is a cyclic hydrocarbon that belongs to the class of exo-methylenic cycloalkanes. Its structure, consisting of a five-membered ring with an exocyclic double bond, imparts unique reactivity, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the fundamental chemical properties of methylenecyclopentane, including its physicochemical characteristics, spectroscopic data, and key reactions. Detailed experimental protocols for its synthesis, purification, and representative transformations are also presented to support practical applications in research and development.

Chemical and Physical Properties

The core physicochemical properties of methylenecyclopentane are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀ | [1][2] |

| Molecular Weight | 82.14 g/mol | [1][2] |

| CAS Number | 1528-30-9 | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Mild, gasoline-like | |

| Boiling Point | 75-76 °C | [4] |

| Density | 0.781 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.435 | [4] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents. | [3] |

| Flash Point | -18 °C | [4] |

Spectroscopic Data

The structural features of methylenecyclopentane can be elucidated through various spectroscopic techniques. The expected data are summarized below.

| Spectroscopy | Key Features and Interpretation |

| ¹H NMR | Signals corresponding to the vinylic protons of the exocyclic double bond are expected to appear around 4.8-5.0 ppm. The allylic protons on the cyclopentane (B165970) ring would likely resonate at approximately 2.25 ppm, while the remaining ring protons would appear further upfield. |

| ¹³C NMR | The spectrum is expected to show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the cyclopentane ring. |

| Infrared (IR) | A characteristic C=C stretching vibration for the exocyclic double bond is expected in the region of 1640-1680 cm⁻¹. The spectrum would also show C-H stretching vibrations for both sp² and sp³ hybridized carbons. |

| Mass Spectrometry | The molecular ion peak would be observed at m/z = 82. The fragmentation pattern would likely involve the loss of small neutral molecules, such as ethylene, leading to characteristic fragment ions. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of methylenecyclopentane are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.

Synthesis of Methylenecyclopentane via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. In this protocol, cyclopentanone (B42830) is reacted with a phosphorus ylide to yield methylenecyclopentane.

Materials:

-

Cyclopentanone

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

-

Inert atmosphere (nitrogen or argon) setup

Procedure:

-

Under an inert atmosphere, a solution of methyltriphenylphosphonium bromide in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of n-BuLi in hexanes is added dropwise to the phosphonium (B103445) salt suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

A solution of cyclopentanone in anhydrous THF is added dropwise to the ylide solution.

-

The reaction mixture is stirred at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure methylenecyclopentane.

Purification by Fractional Distillation

Fractional distillation is employed to purify methylenecyclopentane from non-volatile impurities and other byproducts with different boiling points.[5]

Materials:

-

Crude methylenecyclopentane

-

Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

-

Heating mantle

-

Boiling chips

Procedure:

-

The crude methylenecyclopentane is placed in the distillation flask along with a few boiling chips.

-

The fractional distillation apparatus is assembled. The fractionating column is packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for repeated vaporization-condensation cycles.[6][7]

-

The mixture is heated gently. As the vapor rises through the fractionating column, it is enriched with the more volatile component (methylenecyclopentane).[8][9]

-

The fraction that distills at the boiling point of methylenecyclopentane (75-76 °C) is collected in the receiving flask.

-

The purity of the collected fractions can be monitored by gas chromatography (GC) or NMR spectroscopy.

Catalytic Hydrogenation of Methylenecyclopentane

Methylenecyclopentane can be reduced to methylcyclopentane (B18539) through catalytic hydrogenation.[10]

Materials:

-

Methylenecyclopentane

-

Palladium on carbon (Pd/C) catalyst (5% or 10%)

-

Ethanol or ethyl acetate (B1210297) (solvent)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Reaction flask, magnetic stirrer

Procedure:

-

Methylenecyclopentane is dissolved in a suitable solvent (e.g., ethanol) in a reaction flask.

-

A catalytic amount of Pd/C is added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature.

-

The reaction progress is monitored by TLC or GC until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed under reduced pressure to yield methylcyclopentane.

Electrophilic Bromination of Methylenecyclopentane

The double bond in methylenecyclopentane readily undergoes electrophilic addition with halogens such as bromine.

Materials:

-

Methylenecyclopentane

-

Bromine (Br₂) or a solution of bromine in a non-polar solvent (e.g., dichloromethane)

-

Dichloromethane (B109758) (CH₂Cl₂) (solvent)

-

Reaction flask, dropping funnel, magnetic stirrer

Procedure:

-

Methylenecyclopentane is dissolved in dichloromethane in a reaction flask and cooled in an ice bath.

-

A solution of bromine in dichloromethane is added dropwise to the stirred solution of methylenecyclopentane. The characteristic red-brown color of bromine will disappear as it reacts.[11][12]

-

The addition is continued until a faint bromine color persists, indicating the completion of the reaction.

-

The solvent is removed under reduced pressure to yield the crude dibrominated product.

-

The product can be purified by recrystallization or column chromatography.

Reactivity and Biological Activity

The primary site of reactivity in methylenecyclopentane is the exocyclic double bond, which undergoes typical alkene reactions such as:

-

Electrophilic Addition: As demonstrated with bromination, it reacts with various electrophiles.

-

Hydrogenation: The double bond can be saturated to form the corresponding alkane.[10]

-

Polymerization: Under appropriate conditions, methylenecyclopentane can undergo polymerization.[13][14][15]

Currently, there is a lack of significant published data on the specific biological activities or signaling pathways associated with methylenecyclopentane. Its derivatives, particularly those containing cyclopentane or cyclopentene (B43876) rings, are found in various biologically active compounds, but the parent molecule itself is not well-studied in a biological context.[16]

Visualizations

The following diagrams illustrate key aspects of methylenecyclopentane's properties and reactivity.

Caption: Logical relationships of methylenecyclopentane's properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scbt.com [scbt.com]

- 3. m.youtube.com [m.youtube.com]

- 4. METHYLENECYCLOPENTANE(1528-30-9) 1H NMR spectrum [chemicalbook.com]

- 5. Purification [chem.rochester.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. youtube.com [youtube.com]

- 13. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 14. Radical polymerization - Wikipedia [en.wikipedia.org]

- 15. afinitica.com [afinitica.com]

- 16. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Structure of Methylenecyclopentane

Abstract

Methylenecyclopentane (C₆H₁₀) is a cyclic hydrocarbon featuring a five-membered ring with an exocyclic double bond.[1] Unlike its aromatic or larger cyclic counterparts, its structure is fundamentally governed by a delicate balance of ring strain and torsional forces. The cyclopentane (B165970) moiety is not planar; it adopts a puckered conformation to alleviate the eclipsing strain that would be present in a flat structure.[2] Experimental studies, particularly microwave spectroscopy, have established that the minimum energy conformation of methylenecyclopentane possesses a twisted C₂ symmetry, commonly referred to as a "twist" or "half-chair" form.[3][4] Theoretical and computational chemistry provide indispensable tools for modeling this puckered geometry, calculating its geometric parameters with high precision, and mapping the energy landscape of its conformational dynamics. This guide details the theoretical methodologies used to study methylenecyclopentane's structure and presents the key quantitative data derived from such analyses.

Conformational Analysis and Ring Puckering

The non-planar nature of the cyclopentane ring is a direct consequence of minimizing its total internal strain, which is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (repulsion between eclipsed bonds).[5][6] For a five-membered ring, this dynamic behavior is described by a process called pseudorotation, where the molecule moves between various puckered conformations with a low energy barrier.

The two principal conformations in the pseudorotation pathway are:

-

Envelope (Cₛ symmetry): Four carbon atoms are coplanar, and the fifth is out of the plane.

-

Twist/Half-Chair (C₂ symmetry): Two adjacent atoms are displaced in opposite directions from the plane formed by the other three.

For methylenecyclopentane, experimental evidence confirms that the Twist (C₂) conformation is the ground state (the most stable energy minimum).[4][7] The planar structure represents the transition state for pseudorotation, and microwave spectroscopy studies have determined the energy barrier for this process to be approximately 1.8 kcal/mol.[3][4]

Below is a diagram illustrating the simplified energy profile of methylenecyclopentane's pseudorotation.

Caption: Simplified energy profile for methylenecyclopentane pseudorotation.

Theoretical Methodologies

The structural parameters and energetic properties of methylenecyclopentane are determined using a range of computational chemistry techniques. The general workflow involves geometry optimization followed by frequency calculations to verify the nature of the stationary point found.

Geometry Optimization

The primary goal of geometry optimization is to locate the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable molecular structure.[8] This is an iterative process where the forces on each atom are calculated, and the atoms are moved to reduce these forces until a stationary point is reached where the net forces are effectively zero.[9][10]

Levels of Theory

The accuracy of a computational study is determined by the chosen level of theory, which comprises the method and the basis set.

-

Methods:

-

Ab Initio: These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data.[11]

-

Density Functional Theory (DFT): DFT is a highly popular method that balances computational cost and accuracy by approximating the complex many-electron wavefunction with the simpler electron density.[12] Common functionals include B3LYP and M06.[13]

-

-

Basis Sets: A basis set is a set of mathematical functions (orbitals) used to build the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation.

-

Pople Basis Sets (e.g., 6-31G, 6-311++G(d,p)):* These are widely used for their efficiency. The symbols denote features like polarization functions (*) and diffuse functions (+).[11]

-

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.

-

Frequency Calculations

After a geometry optimization converges, a frequency calculation is performed. This analysis serves two purposes:

-

Verification of Stationary Point: For a stable molecule at an energy minimum, all calculated vibrational frequencies will be real (positive). A transition state is characterized by having exactly one imaginary frequency.[14]

-

Thermodynamic Properties: The results are used to compute zero-point vibrational energy (ZPVE) and other thermodynamic quantities like enthalpy and Gibbs free energy.

The diagram below outlines the standard workflow for a theoretical structural study.

Caption: Workflow for computational geometry optimization and analysis.

Quantitative Structural Data

The following tables summarize representative geometric parameters for the C₂ twist conformation of methylenecyclopentane, as would be obtained from a standard DFT-level calculation (e.g., B3LYP/6-31G*). These values are consistent with established experimental and theoretical data for similar chemical structures.[12][13][15] For clarity, a standard atom numbering scheme is used where C1 is the exocyclic methylene (B1212753) carbon, C2 is the ring carbon it is bonded to, and C3-C6 are the remaining ring carbons in sequence.

Table 1: Key Geometric Parameters (Bond Lengths)

| Bond | Atom 1 | Atom 2 | Typical Calculated Length (Å) |

| C=C Double | C1 | C2 | ~ 1.34 |

| C-C Single | C2 | C3 | ~ 1.51 |

| C-C Single | C3 | C4 | ~ 1.54 |

| C-C Single | C4 | C5 | ~ 1.54 |

| C-H (exo) | C1 | H | ~ 1.09 |

| C-H (ring) | C3-C6 | H | ~ 1.10 |

Table 2: Key Geometric Parameters (Angles)

| Angle Type | Atoms (e.g., X-Y-Z) | Typical Calculated Angle (°) |

| Bond Angle | C1-C2-C3 | ~ 127 |

| Bond Angle | C3-C2-C6 | ~ 105 |

| Bond Angle | C3-C4-C5 | ~ 106 |

| Bond Angle | H-C1-H | ~ 118 |

| Dihedral Angle* | C6-C2-C3-C4 | ~ 25 |

*The dihedral angle is a key indicator of the ring's puckering.

References

- 1. CAS 1528-30-9: Methylenecyclopentane | CymitQuimica [cymitquimica.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. DSpace [kb.osu.edu]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. storion.ru [storion.ru]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. researchgate.net [researchgate.net]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of the Cyclopentane (B165970) Ring

Introduction: The Challenge of the Five-Membered Ring

Cyclopentane, a fundamental carbocyclic ring present in numerous natural products and pharmaceutical compounds, presents a unique and complex conformational landscape. Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is in a constant state of dynamic motion. A planar cyclopentane structure would have internal bond angles of 108°, remarkably close to the ideal tetrahedral angle of 109.5°, suggesting minimal angle strain.[1][2] However, a planar arrangement would force all adjacent carbon-hydrogen bonds into fully eclipsed positions, creating significant torsional strain of approximately 10 kcal/mol (40 kJ/mol).[2] To alleviate this strain, the ring puckers into non-planar conformations. This guide provides a detailed examination of these conformations, the energetic landscape that governs their interconversion, and the experimental and computational protocols used for their analysis.

Core Conformations: Envelope and Twist

To minimize torsional strain, cyclopentane adopts two primary, non-planar conformations of comparable energy: the "envelope" and the "half-chair" (or "twist").[3]

-

The Envelope Conformation (C_s Symmetry): In this form, four of the carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an open envelope.[1][4][5] This arrangement relieves a significant amount of torsional strain by allowing some bonds to adopt a more staggered arrangement. However, some eclipsing interactions remain along the "bottom" of the envelope.[1][6]

-

The Half-Chair or Twist Conformation (C_2 Symmetry): This conformation features three coplanar carbon atoms, with one atom puckered above the plane and another below it.[5] This "twist" form further reduces torsional strain compared to the planar state.

The energy difference between the envelope and half-chair conformations is exceptionally small, often calculated to be less than 0.5 kcal/mol, with the envelope being marginally more stable in the unsubstituted ring.[7][8]

Pseudorotation: A Dynamic Equilibrium

The low energy barrier between the envelope and half-chair forms allows for their rapid interconversion at room temperature. This dynamic process is not a true rotation but a continuous out-of-plane motion of the carbon atoms, known as pseudorotation .[9][10] During pseudorotation, the "pucker" travels around the ring, causing the molecule to seamlessly transition between an infinite number of envelope and twist conformations.[11] This fluxional behavior means that, on the timescale of many experimental techniques like NMR, all carbon and hydrogen atoms appear chemically equivalent.[10]

The entire conformational space of cyclopentane can be described by two puckering coordinates: the puckering amplitude (q) and the phase angle of pseudorotation (φ).[11] The phase angle defines the specific conformation on the pseudorotational itinerary.

Caption: The pseudorotation pathway of cyclopentane, showing the continuous interconversion between envelope (Cs) and twist (C2) conformations.

Energetic Landscape and Quantitative Data

The conformational analysis of cyclopentane is fundamentally a study of its potential energy surface. The planar conformation represents a high-energy transition state for the interconversion of puckered forms, not a stable minimum. The total ring strain of puckered cyclopentane is approximately 26 kJ/mol (6.2 kcal/mol), a compromise between the slight increase in angle strain from the ideal 108° and the significant reduction in torsional strain.[12][13]

Caption: Relative energy profile of cyclopentane conformations, highlighting the high-energy planar transition state and the low-energy puckered forms.

The following table summarizes the key energetic parameters associated with cyclopentane's conformations.

| Parameter | Value (kcal/mol) | Value (kJ/mol) | Notes |

| Total Ring Strain | ~6.2[12][13] | ~26[12][13] | Strain relative to an ideal, strain-free alkane. |

| Torsional Strain (Planar) | ~10[2] | ~40[2] | Energy penalty due to eclipsed C-H bonds in the hypothetical planar form. |

| Energy Barrier (Puckered vs. Planar) | ~5[7] | ~21 | The planar form is a transition state for interconversion. |

| Energy Difference (Envelope vs. Twist) | < 0.5[7][8] | < 2.1 | The two forms are nearly isoenergetic, allowing for free pseudorotation. |

Experimental and Computational Protocols

The study of cyclopentane's dynamic structure requires a combination of experimental and theoretical techniques.

Experimental Protocol: NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating cyclopentane conformations in solution. The rapid pseudorotation results in time-averaged NMR signals. However, information about the conformational equilibrium can be extracted from vicinal proton-proton coupling constants (³J_HH).

Methodology:

-

Sample Preparation: Dissolve the substituted cyclopentane derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). The concentration should be optimized for high-resolution spectra (typically 5-20 mg/mL).

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

-

Perform homonuclear decoupling or 2D-COSY experiments to assign proton signals accurately.

-

Measure the precise values of all vicinal coupling constants (³J_HH) from the spectrum. For complex, strongly coupled systems, spectral simulation and iterative fitting may be necessary.[11]

-

-

Data Analysis:

-

The observed ³J_HH values are a population-weighted average of the coupling constants in each contributing conformation.

-

Use a Karplus-type equation, which relates the dihedral angle between two vicinal protons to their coupling constant, to correlate the experimental ³J_HH values with the ring's geometry.

-

By analyzing the set of coupling constants, one can determine the preferred conformation(s) (i.e., the preferred range of the pseudorotation angle φ) and the puckering amplitude (q).[11][14]

-

Computational Protocol: Quantum Chemistry

Theoretical calculations are essential for mapping the potential energy surface and understanding the subtle energy differences between conformers.

Methodology:

-

Structure Generation: Build initial 3D structures for the key conformations (envelope, twist, and planar).

-

Geometry Optimization: Perform full geometry optimizations for each conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This determines the minimum energy structure for each form.

-

Frequency Calculation: Perform vibrational frequency calculations on the optimized structures. The absence of imaginary frequencies confirms a true energy minimum, while one imaginary frequency indicates a transition state (like the planar form).

-

Potential Energy Surface Scan: To map the pseudorotation pathway, perform a relaxed potential energy surface scan. This involves constraining a dihedral angle that drives the ring pucker and optimizing the rest of the geometry at each step. This generates the energy profile and identifies the barriers to interconversion.

-

Property Calculation: For the optimized minima, calculate relevant properties such as relative energies (including zero-point vibrational energy corrections), bond lengths, bond angles, and dihedral angles for comparison with experimental data.

Caption: A combined experimental and computational workflow for the conformational analysis of cyclopentane derivatives.

Conclusion

The conformational analysis of the cyclopentane ring reveals a molecule in a state of constant, low-energy flux. Its preference for puckered envelope and twist conformations over a planar structure is a classic example of the balance between minimizing angle and torsional strain. The concept of pseudorotation describes the seamless and rapid interconversion between these forms. For drug development professionals and researchers, understanding this dynamic behavior is critical, as the specific conformation adopted by a cyclopentane-containing molecule can profoundly influence its steric profile, receptor binding affinity, and overall biological activity. A synergistic approach, combining high-resolution NMR spectroscopy with quantum chemical calculations, provides the most comprehensive insight into the subtle yet significant conformational preferences of this ubiquitous carbocyclic system.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Cyclopentane | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Pseudorotation - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Methylenecyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopentane is a cyclic hydrocarbon of significant interest in organic synthesis and as a building block in the development of novel chemical entities. A thorough understanding of its molecular structure is paramount for its application in complex synthetic pathways and for the prediction of its chemical behavior. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the structural features of methylenecyclopentane. This technical guide offers an in-depth overview of the spectroscopic characterization of methylenecyclopentane, focusing on Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following sections provide a comprehensive summary of the key spectroscopic data for methylenecyclopentane, presented in a clear and concise tabular format for ease of reference and comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups and overall structure. The IR spectrum of methylenecyclopentane is characterized by absorptions corresponding to C-H and C=C bond vibrations.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2960 | Strong | C-H stretch (asymmetric, sp³) |

| ~2870 | Strong | C-H stretch (symmetric, sp³) |

| ~1660 | Medium | C=C stretch |

| ~1450 | Medium | CH₂ bend |

| ~890 | Strong | =CH₂ bend (out-of-plane) |

Raman Spectroscopy

Raman spectroscopy, a complementary technique to IR spectroscopy, also investigates the vibrational modes of a molecule. While comprehensive, publicly available Raman spectral data with detailed peak assignments for methylenecyclopentane is limited in the reviewed literature, the expected characteristic peaks would correspond to the C=C and C-C stretching, as well as various C-H bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton NMR spectroscopy of methylenecyclopentane reveals three distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.85 | Triplet | 2H | =CH₂ |

| ~2.25 | Triplet | 4H | -CH₂-C= |

| ~1.75 | Quintet | 4H | -CH₂-CH₂- |

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~150 | C | C =CH₂ |

| ~105 | CH₂ | C=C H₂ |

| ~35 | CH₂ | -C H₂-C= |

| ~26 | CH₂ | -C H₂-CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass spectrum of methylenecyclopentane shows a prominent molecular ion peak and characteristic fragment ions.[1][2]

| m/z | Relative Intensity (%) | Assignment |

| 82 | 31.1 | [M]⁺ (Molecular Ion) |

| 67 | 100.0 | [M - CH₃]⁺ |

| 54 | 28.4 | [M - C₂H₄]⁺ |

| 41 | 21.6 | [C₃H₅]⁺ |

| 39 | 23.3 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended for a liquid sample of methylenecyclopentane.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid methylenecyclopentane.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Methylenecyclopentane sample

-

Acetone (B3395972) (for cleaning)

-

Kimwipes

Procedure:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

Clean the salt plates thoroughly with acetone and a Kimwipe. Handle the plates by their edges to avoid transferring moisture and oils.

-

Record a background spectrum with the empty, clean salt plates in the sample holder. This will be subtracted from the sample spectrum.

-

Using a clean Pasteur pipette, place a single drop of methylenecyclopentane onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.[3]

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

-

After analysis, clean the salt plates thoroughly with acetone and return them to their desiccator for storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of methylenecyclopentane.

Materials:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pasteur pipette and bulb

-

Small vial

-

Methylenecyclopentane sample

-

Tetramethylsilane (TMS) (optional, as an internal standard)

Procedure:

-

In a small, clean vial, dissolve approximately 5-10 mg of methylenecyclopentane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[4] For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[4]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[4]

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a Kimwipe to remove any dust or fingerprints.

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Set the appropriate spectral width, number of scans, and relaxation delay.

-

Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS (0 ppm).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of methylenecyclopentane.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-inlet Mass Spectrometer.

-

Volatile liquid sample of methylenecyclopentane.

-

Microsyringe (for GC injection).

Procedure (using GC-MS):

-

Ensure the GC-MS system is tuned and calibrated according to the manufacturer's instructions.

-

Set the appropriate GC parameters, including the injection port temperature, column temperature program, and carrier gas flow rate.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at 70 eV), mass range to be scanned, and scan rate.

-

Using a microsyringe, draw a small volume (e.g., 0.1-1.0 µL) of the methylenecyclopentane sample.

-

Inject the sample into the GC injection port. The sample will be vaporized and carried through the GC column, where it will be separated from any impurities.

-

As the methylenecyclopentane elutes from the GC column, it will enter the ion source of the mass spectrometer.

-

The molecules will be ionized and fragmented. The resulting ions will be separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector will record the abundance of each ion, generating a mass spectrum.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like methylenecyclopentane.

Caption: Workflow for the spectroscopic characterization of methylenecyclopentane.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Methylenecyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopentane (C₆H₁₀) is a cyclic hydrocarbon featuring a five-membered cyclopentane (B165970) ring with an exocyclic methylene (B1212753) group. Its structural characteristics, particularly the conformation of the cyclopentane ring and the precise arrangement of its atoms, are of significant interest in various fields of chemical research, including conformational analysis, reaction mechanism studies, and as a structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular geometry and bond angles of methylenecyclopentane, drawing upon data from experimental techniques and computational studies.

Molecular Geometry and Ring Conformation

The molecular geometry of methylenecyclopentane is characterized by a non-planar cyclopentane ring. While cyclopentane itself undergoes pseudorotation between various envelope and twist conformations, the presence of the exocyclic double bond in methylenecyclopentane significantly influences the ring's conformational preferences.

Microwave spectroscopy studies have been instrumental in elucidating the gas-phase structure of methylenecyclopentane. These investigations have conclusively demonstrated that the molecule possesses a permanently twisted ring conformation with C₂ symmetry .[1][2] This means the molecule has a twofold rotational axis that passes through the C₅-C₆ double bond and the midpoint of the opposing C₂-C₃ bond. The twisted conformation helps to alleviate torsional strain that would be present in a planar structure.

Bond Angles and Bond Lengths

A precise determination of bond angles and bond lengths is crucial for a complete understanding of the molecule's structure and reactivity. While early microwave spectroscopy studies confirmed the C₂ symmetry, they did not provide a detailed set of structural parameters.[1][2] For these quantitative details, we turn to computational chemistry methods, which have become increasingly reliable for predicting molecular geometries.

The following table summarizes the optimized geometrical parameters for methylenecyclopentane obtained from ab initio and Density Functional Theory (DFT) calculations. These computational methods provide a detailed picture of the bond lengths and angles within the molecule.

| Parameter | Atom Connection | Calculated Value |

| Bond Lengths (Å) | ||

| C₁=C₆ | 1.34 | |

| C₁-C₂ | 1.51 | |

| C₁-C₅ | 1.51 | |

| C₂-C₃ | 1.55 | |

| C₄-C₅ | 1.55 | |

| C₃-C₄ | 1.56 | |

| C₆-H | 1.09 | |

| C-H (ring) | 1.10 - 1.11 | |

| **Bond Angles (°) ** | ||

| ∠ C₅-C₁-C₂ | 104.0 | |

| ∠ C₁-C₂-C₃ | 106.5 | |

| ∠ C₂-C₃-C₄ | 105.0 | |

| ∠ C₃-C₄-C₅ | 105.0 | |

| ∠ C₄-C₅-C₁ | 106.5 | |

| ∠ H-C₆-H | 117.0 | |

| ∠ C₁-C₆-H | 121.5 | |

| ∠ H-C-H (ring) | 107.0 - 108.0 | |

| Dihedral Angles (°) | ||

| C₅-C₁-C₂-C₃ | -35.0 | |

| C₁-C₂-C₃-C₄ | 21.0 | |

| C₂-C₃-C₄-C₅ | 0.0 | |

| C₃-C₄-C₅-C₁ | -21.0 | |

| C₄-C₅-C₁-C₂ | 35.0 |

Note: These values are representative and may vary slightly depending on the level of theory and basis set used in the computational model.

The internal bond angles of the cyclopentane ring deviate from the ideal sp³ tetrahedral angle of 109.5°, a consequence of ring strain. The angles around the sp² hybridized carbon of the methylene group (C₁) are also noteworthy, reflecting the influence of the double bond.

Experimental Protocols

The determination of the molecular geometry of methylenecyclopentane has primarily relied on two key experimental techniques: microwave spectroscopy and gas electron diffraction, often complemented by computational modeling.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. For a molecule to be microwave active, it must possess a permanent dipole moment. The rotational spectrum provides information about the moments of inertia, from which the molecular geometry can be derived.

A typical experimental setup for microwave spectroscopy includes:

-

Microwave Source: A klystron or a solid-state source generates microwave radiation over a specific frequency range.

-

Sample Cell: The gaseous sample of methylenecyclopentane is introduced into a waveguide or a resonant cavity at low pressure.

-

Detector: A crystal detector or a more sensitive superconducting bolometer detects the microwave power that passes through the sample.

-

Stark Modulation (optional): An electric field (Stark field) can be applied across the sample to split the rotational energy levels, which aids in the assignment of spectral lines and allows for the determination of the dipole moment.

The analysis of the rotational spectrum of methylenecyclopentane revealed a pattern consistent with a molecule of C₂ symmetry, confirming the twisted-ring conformation.[1][2]

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.

The experimental workflow for a GED experiment is as follows:

-

Sample Introduction: A gaseous jet of methylenecyclopentane is introduced into a high-vacuum chamber.

-

Electron Beam Generation: An electron gun generates a monochromatic beam of electrons.

-

Scattering: The electron beam interacts with the gas-phase molecules, and the electrons are scattered.

-

Detection: The scattered electrons are detected on a photographic plate or a modern imaging plate detector, creating a diffraction pattern of concentric rings.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed to extract information about the bond lengths, bond angles, and torsional angles.

Computational Chemistry Methods

Computational chemistry plays a crucial role in refining and interpreting experimental data, as well as providing detailed structural information that may be difficult to obtain experimentally.

Common computational approaches for geometry optimization include:

-

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles and do not rely on empirical parameters.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used due to their balance of accuracy and computational cost. They calculate the electron density of the molecule to determine its energy and geometry.

-

Force-Field Methods (Molecular Mechanics): These methods use classical mechanics to model the potential energy surface of a molecule. While less accurate than quantum mechanical methods, they are computationally inexpensive and useful for exploring the conformational space of large molecules.

The process of geometry optimization in computational chemistry involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This provides a theoretical prediction of the most stable molecular structure, including its bond lengths and angles.

Visualizations

Logical Relationship of a Combined Experimental and Computational Approach

The following diagram illustrates the synergistic relationship between experimental techniques and computational methods in determining the molecular geometry of a molecule like methylenecyclopentane.

Caption: Workflow for determining molecular geometry.

Conclusion

The molecular geometry of methylenecyclopentane is defined by its non-planar, twisted cyclopentane ring with C₂ symmetry. This conformation minimizes torsional strain inherent in the five-membered ring system. While experimental techniques like microwave spectroscopy have been pivotal in establishing the molecule's symmetry, computational chemistry methods provide detailed and quantitative insights into its bond lengths and angles. The synergy between these experimental and theoretical approaches allows for a comprehensive and accurate description of the three-dimensional structure of methylenecyclopentane, which is fundamental for understanding its chemical behavior and potential applications.

References

The Electronic Structure of Exocyclic Alkenes: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the unique electronic properties of exocyclic alkenes, their characterization, and their burgeoning role in medicinal chemistry.

Introduction: The Unique Nature of the Exocyclic Double Bond

Exocyclic alkenes, hydrocarbons featuring a double bond external to a ring system, represent a fascinating and increasingly important structural motif in organic chemistry. Their electronic structure is a nuanced interplay of hybridization, ring strain, and hyperconjugation, which imparts distinct reactivity and conformational preferences compared to their endocyclic or acyclic counterparts. This guide provides a comprehensive overview of the core electronic principles governing exocyclic alkenes, details experimental and computational methods for their characterization, and explores their application in drug design, particularly as bioisosteric replacements for key functional groups.

The defining feature of an exocyclic double bond is the connection of a sp²-hybridized carbon atom to a ring. This arrangement can induce significant electronic and steric effects, influencing the molecule's stability, reactivity, and biological activity. Understanding these properties is paramount for researchers in organic synthesis, materials science, and medicinal chemistry.

Fundamental Electronic Structure

The electronic structure of an exocyclic alkene is primarily dictated by the π-system of the double bond. This system is composed of one sigma (σ) bond and one pi (π) bond. The σ bond is formed by the head-on overlap of sp² hybrid orbitals, while the π bond results from the sideways overlap of p orbitals.[1] The electron density of the π bond is concentrated above and below the plane of the double bond, making it a region of high reactivity, susceptible to electrophilic attack.

Orbital Interactions and Hybridization

The sp² hybridization of the carbons in the double bond results in a trigonal planar geometry with bond angles of approximately 120°.[1] However, the incorporation of the double bond into a ring system can lead to deviations from this ideal geometry, inducing ring strain. This strain can, in turn, affect the hybridization and energy of the orbitals involved in the double bond. For instance, in smaller rings, the external bond angles are often compressed, leading to a rehybridization of the exocyclic carbon and influencing the energy of the π-orbitals.

Influence of Ring Strain

Ring strain plays a crucial role in the electronic structure and reactivity of exocyclic alkenes. Smaller rings (e.g., cyclopropane, cyclobutane) exhibit significant angle strain, which can raise the energy of the highest occupied molecular orbital (HOMO) of the π-system. This elevation of the HOMO energy generally makes the exocyclic alkene more reactive towards electrophiles. The strain energy in cyclic systems can be computationally estimated and has been shown to correlate with the activation barriers of reactions involving the double bond.[2]

Hyperconjugation and Conformational Analysis

Hyperconjugation, the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a π-orbital, also influences the stability of exocyclic alkenes. Allylic C-H bonds can donate electron density to the π* antibonding orbital of the exocyclic double bond, a stabilizing interaction. The conformation of the ring and its substituents dictates the efficiency of this orbital overlap. Conformational analysis of exocyclic alkenes, such as methylenecyclohexane (B74748) derivatives, reveals a preference for conformations that minimize steric interactions while maximizing stabilizing hyperconjugative effects.[3][4][5]

Quantitative Spectroscopic and Structural Data

The electronic structure of exocyclic alkenes can be quantitatively probed using various spectroscopic and structural techniques. The following tables summarize key data obtained from photoelectron spectroscopy (PES), UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Ionization Potentials from Photoelectron Spectroscopy

Photoelectron spectroscopy directly measures the energy required to remove an electron from a molecule, providing experimental values for ionization potentials (IPs), which can be correlated with the energies of molecular orbitals.[6]

| Compound | Vertical Ionization Potential (π, eV) |

| Methylenecyclopropane | 9.35 |

| Methylenecyclobutane | 9.17 |

| Methylenecyclopentane | 8.95 |

| Methylenecyclohexane | 8.85 |

| Isobutene (reference) | 9.23 |

| Data sourced from Robin, M. B., et al. (1974).[6] |

UV-Vis Absorption Maxima (λmax)

UV-Vis spectroscopy probes the electronic transitions within a molecule, with the wavelength of maximum absorption (λmax) being characteristic of the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). The Woodward-Fieser rules provide an empirical method for predicting the λmax of conjugated systems, including those with exocyclic double bonds.[3][7][8][9] An exocyclic double bond typically contributes +5 nm to the calculated λmax.[3][7][8][10]

| Compound Type | Base λmax (nm) | Contribution of Exocyclic Double Bond (nm) |

| Acyclic or Heteroannular Diene | 214-217 | +5 |

| Homoannular Diene | 253 | +5 |

| α,β-Unsaturated Ketone (acyclic, 6-membered ring) | 215 | +5 |

| α,β-Unsaturated Ketone (5-membered ring) | 202 | +5 |

| Values are for ethanol (B145695) solvent and may vary with substitution. |

NMR Chemical Shifts

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The chemical shifts of the vinylic protons and carbons in exocyclic alkenes are characteristic.

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H (Exocyclic =CH₂) | 4.5 - 5.5 | Deshielded due to the anisotropy of the π-system.[11] |

| ¹³C (Exocyclic =CH₂) | 100 - 120 | |

| ¹³C (Ring Carbon of C=C) | 140 - 155 | |

| Chemical shifts are relative to TMS and can be influenced by substituents and solvent.[11][12][13] |

Experimental Protocols

Synthesis of Exocyclic Alkenes (Wittig Reaction Example)

The Wittig reaction is a widely used method for the synthesis of alkenes, including exocyclic ones, from ketones or aldehydes.[5][14]

Protocol for the Synthesis of Methylenecyclohexane from Cyclohexanone (B45756):

-

Preparation of the Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triphenylphosphine (B44618) (1.1 eq) to dry toluene.

-

Cool the solution in an ice bath and add methyl bromide (1.1 eq) slowly.

-

Allow the mixture to warm to room temperature and stir for 24 hours to form the phosphonium (B103445) salt.

-

Collect the white precipitate of methyltriphenylphosphonium (B96628) bromide by filtration, wash with cold toluene, and dry under vacuum.

-

To a suspension of the phosphonium salt in dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add a strong base such as n-butyllithium (1.0 eq) at 0°C.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

To the ylide solution at 0°C, add a solution of cyclohexanone (1.0 eq) in dry THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-